molecular formula C6H5BF3K B120242 Potassium phenyltrifluoroborate CAS No. 153766-81-5

Potassium phenyltrifluoroborate

Cat. No. B120242
M. Wt: 184.01 g/mol
InChI Key: DVAFPKUGAUFBTJ-UHFFFAOYSA-N
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Description

Potassium phenyltrifluoroborate is a versatile reagent used in various organic synthesis reactions, particularly in cross-coupling reactions. It is known for its stability in air and moisture, which makes it a convenient compound for use in combinatorial chemistry and large-scale applications .

Synthesis Analysis

The synthesis of potassium phenyltrifluoroborate and related compounds has been improved over time. For instance, potassium (trifluoromethyl)trifluoroborate can be synthesized from Ruppert's reagent and trimethoxyborane, followed by the addition of aqueous hydrogen fluoride, yielding the product in high overall yield . Similarly, potassium acyltrifluoroborates have been synthesized through chemoselective palladium-catalyzed cross-coupling reactions, offering a rapid and high-yielding method for the diversification of arenes .

Molecular Structure Analysis

The molecular structure of potassium phenyltrifluoroborate allows for its unique reactivity in cross-coupling reactions. The presence of the trifluoroborate group is crucial for the stability and reactivity of these compounds. For example, potassium 1-(benzyloxy)alkyltrifluoroborates have been synthesized and used in Suzuki-Miyaura reactions, where the benzyl protecting group is proposed to stabilize the diorganopalladium intermediate10.

Chemical Reactions Analysis

Potassium phenyltrifluoroborate and its derivatives are primarily used in Suzuki-Miyaura cross-coupling reactions. These reactions proceed with various aryl and heteroaryl halides to form biphenyls and other coupled products 10. The use of different catalysts, such as palladacycles and PdCl2(dppf).CH2Cl2, and bases like K2CO3 or KOH, has been explored to optimize the reaction conditions .

Physical and Chemical Properties Analysis

The physical properties of potassium phenyltrifluoroborate, such as its crystalline solid form and stability, contribute to its widespread use in organic synthesis . The chemical properties, including its reactivity in aqueous media and under microwave heating, have been exploited to perform cross-coupling reactions efficiently . The electrochemical synthesis of potassium aryltrifluoroborates has also been reported, providing a simple and fast method for their preparation .

Scientific Research Applications

Cross-Coupling Reactions

Potassium phenyltrifluoroborate is notably used in cross-coupling reactions. For instance, it participates in the cross-coupling with aryl and heteroaryl chlorides using a palladacycle as a precatalyst, facilitating the synthesis of biphenyls under phosphine-free conditions (Alacid & Nájera, 2008). Additionally, its application in palladium-catalyzed decarboxylative cross-coupling with oxamic acids under mild conditions efficiently generates N-mono- or N,N-disubstituted benzamides and benzoates (Li, Wang, Fang, & Ge, 2011).

Layered Crystal Structures

Research into the crystal structures of aryltrifluoroborate potassium salts, including phenyltrifluoroborate, has led to insights into their layered architectures. This is significant for understanding the type and location of aromatic ring substituents in these salts (Kamiński et al., 2016).

Mannich Type Reactions

Potassium phenyltrifluoroborate is involved in Mannich type reactions. One study highlights its reaction with α,α-dichlorinated aldimines in the presence of a Lewis acid, forming a class of functionalized propargylamines and allylamines (Stas & Tehrani, 2007).

Additions to Aldehydes and Enones

The compound has been used in the addition to enones and aldehydes in the presence of Rh(I) catalysts, yielding β-functionalized ketones and allylic/benzylic alcohols. This process is more efficient than using corresponding boronic acids (Batey, Thadani, & Smil, 1999).

Suzuki-Miyaura Coupling

Potassium phenyltrifluoroborate is integral in Suzuki-Miyaura coupling. Its hydrolysis to boronic acids and subsequent use in this coupling reaction is a critical area of study (Lennox & Lloyd‐Jones, 2012).

Diastereoselective Synthesis

The compound is useful in diastereoselective synthesis. For instance, potassium allyl- and crotyltrifluoroborates undergo Lewis acid-promoted addition to N-sulfonyl and N-sulfinyl aldimines, producing homoallylic amines with high yield and diastereoselectivity (Li & Batey, 2004).

Conjugate Additions

In conjugate additions, potassium phenyltrifluoroborate is used with monodentate phosphoramidite ligands in rhodium-catalyzed asymmetric addition to enones, demonstrating high enantioselectivity (Duursma et al., 2004).

CO2 Transport

Potassium phenyltrifluoroborate also finds application in facilitating CO2 transport. A study with potassium tetrafluoroborate as a carrier in polymer electrolyte membranes showed enhanced CO2 separation performance (Lee & Kang, 2021).

Spectroscopic Studies

Spectroscopic studies of potassium phenyltrifluoroborate salts have been conducted to understand their properties better. For example, potassium 1-fluorobenzoyltrifluoroborate was characterized using FT-IR, Raman, and UV–Visible spectroscopies (Iramain et al., 2020).

Safety And Hazards

Potassium phenyltrifluoroborate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes .

Future Directions

Potassium organotrifluoroborates possess exceptional stabilities toward air and moisture . This makes them promising candidates for future research and applications in various fields.

properties

IUPAC Name

potassium;trifluoro(phenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAFPKUGAUFBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635491
Record name Potassium trifluoro(phenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium phenyltrifluoroborate

CAS RN

153766-81-5
Record name Potassium trifluoro(phenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium phenyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
548
Citations
E Vedejs, RW Chapman, SC Fields, S Lin… - The Journal of …, 1995 - ACS Publications
… B—oxygen bond, and might well involvephenylboronic acid, the most desirable starting material for direct conversion to the potassium phenyltrifluoroborate salt. A simple, high-yielding …
Number of citations: 606 pubs.acs.org
S Darses, JP Genet - Chemical reviews, 2008 - ACS Publications
… conducted in refluxing acetic acid allowed formation of potassium phenyltrifluoroborate. … -4-carbonitrile with potassium phenyltrifluoroborate was efficiently catalyzed by palladium …
Number of citations: 779 pubs.acs.org
L Liu, Y Dong, N Tang - Green Chemistry, 2014 - pubs.rsc.org
… Therefore, the Suzuki coupling of heteroaryl halides was next investigated with potassium phenyltrifluoroborate in our catalytic system. As shown in Table 3, we found that heteroaryl …
Number of citations: 54 pubs.rsc.org
R Kamiński, KN Jarzembska, M Dabrowski… - Crystal Growth & …, 2016 - ACS Publications
… current contribution is devoted to the relationships between crystal structure and energetic features of new hybrid organic–inorganic systems based on potassium phenyltrifluoroborate …
Number of citations: 15 pubs.acs.org
K Iwasaki, K Yoshii, S Tsuzuki… - The Journal of …, 2016 - ACS Publications
… Nonsubstitutive potassium phenyltrifluoroborate (K[PhBF 3 ]), which is the simplest aryltrifluoroborate potassium salt, had a melting point of 568 K (Table 1). The aromatic potassium …
Number of citations: 10 pubs.acs.org
J Masllorens, I González, A Roglans - 2007 - Wiley Online Library
… Potassium phenyltrifluoroborate (3) was then added to the … 3 PhN 2 BF 4 (2f) and potassium phenyltrifluoroborate (3) (Table 3, … of potassium phenyltrifluoroborate (3) was added to the …
GA Molander, B Biolatto - The Journal of Organic Chemistry, 2003 - ACS Publications
… To a suspension of potassium phenyltrifluoroborate (1a) (… To a mixture of potassium phenyltrifluoroborate (1a) (0.1834 … ) was added to a mixture of potassium phenyltrifluoroborate …
Number of citations: 579 pubs.acs.org
Y Zhang, MT Feng, JM Lu - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
… With these potential advantages of organotrifluoroborate alkali metal salts in mind, the reactions between benzylic chlorides 2 and potassium phenyltrifluoroborate were also …
Number of citations: 50 pubs.rsc.org
DV Smil - 2001 - library-archives.canada.ca
Investigations into the use of temporary boron connections for facilitating radical cyclization processes produced a viable alternative to previously reported silicon tethered radical …
Number of citations: 2 library-archives.canada.ca
DS Kim, K Bolla, S Lee, J Ham - Tetrahedron, 2011 - Elsevier
… 1), 7 all of the products were contaminated with potassium phenyltrifluoroborate as a byproduct, which is not separable (data not shown). When potassium (4-formylphenyl)…
Number of citations: 16 www.sciencedirect.com

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